Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate group at position 5. The thiazole ring is further functionalized at position 2 with a benzo[d]isoxazole moiety, a fused bicyclic structure comprising benzene and isoxazole rings. This compound’s structural complexity and electron-rich aromatic systems make it a candidate for diverse applications, including pharmaceuticals, fluorescent probes, and antimicrobial agents.
Properties
IUPAC Name |
ethyl 2-(1,2-benzoxazol-3-yl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-3-18-14(17)12-8(2)15-13(20-12)11-9-6-4-5-7-10(9)19-16-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWOMFVFRDGRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=NOC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors to form the isoxazole and thiazole rings, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often involve the use of catalysts, such as copper (I) or ruthenium (II), and may require specific temperatures and solvents to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazole Derivatives
| Compound Name | Substituents on Thiazole Ring (Position 2) | Key Functional Groups | Core Heterocycles |
|---|---|---|---|
| Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate (Target) | Benzo[d]isoxazol-3-yl | Ethyl carboxylate, methyl | Thiazole, benzoisoxazole |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL probe) | 3-Formyl-4-hydroxyphenyl | Formyl, hydroxyl, ethyl carboxylate, methyl | Thiazole |
| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 3-Cyano-4-hydroxyphenyl | Cyano, hydroxyl, ethyl carboxylate, methyl | Thiazole |
| Ethyl 2-(4-((4-hydroxycoumarin)alkoxy)phenyl)-4-methylthiazole-5-carboxylate | 4-((4-Hydroxycoumarin)alkoxy)phenyl | Coumarin, alkoxy, ethyl carboxylate, methyl | Thiazole, coumarin |
| Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate | 5-Methylthiophen-2-yl (isoxazole core) | Methylthiophene, ethyl carboxylate | Isoxazole, thiophene |
Key Observations :
- Hydroxyl, formyl, and cyano groups in analogs (e.g., NL probe, febuxostat intermediate) improve hydrogen-bonding capacity, critical for biological activity or probe-target interactions .
Key Observations :
- The target compound’s benzo[d]isoxazole group likely requires specialized cyclization conditions, whereas phenyl-substituted analogs (e.g., NL probe) utilize formylation via Duff reactions .
- Hydrolysis of ester groups (as in ) is a common step for generating carboxylic acid derivatives, contrasting with the stability of the ethyl carboxylate in the target compound .
Physicochemical and Functional Properties
Table 3: Functional Properties of Analogs
Biological Activity
Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
This compound has a complex structure that includes a thiazole ring, an isoxazole moiety, and a carboxylate group. The molecular formula is , and its IUPAC name reflects its structural components.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with benzo[d]isoxazole intermediates. Various synthetic pathways have been explored, often utilizing microwave-assisted synthesis to enhance yield and reduce reaction times. The purity of synthesized compounds is usually confirmed using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial agents.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro assays against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed significant cytotoxic effects. The IC50 values ranged from 10 to 20 µM, indicating potent activity.
Preliminary studies suggest that the biological activity may be attributed to the inhibition of specific enzymes involved in cellular proliferation and survival pathways. For instance, the compound may inhibit topoisomerase activity or induce apoptosis through the mitochondrial pathway.
Case Studies
- Case Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against multidrug-resistant strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, suggesting its potential use in treating resistant infections .
- Case Study on Anticancer Effects : A recent investigation into the anticancer properties of this compound highlighted its ability to induce cell cycle arrest in the G1 phase in MCF-7 cells. Flow cytometry analyses showed an increase in apoptotic cells upon treatment with the compound, which correlates with increased expression of pro-apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
